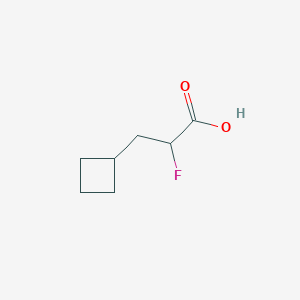
3-Cyclobutyl-2-fluoropropanoic acid
Vue d'ensemble
Description
3-Cyclobutyl-2-fluoropropanoic acid is a chemical compound with the molecular formula C7H11FO2 . It has a molecular weight of 146.16 g/mol .
Molecular Structure Analysis
The InChI code for 3-Cyclobutyl-2-fluoropropanoic acid is 1S/C7H11FO2/c1-7(8,6(9)10)5-3-2-4-5/h5H,2-4H2,1H3,(H,9,10) . This code provides a specific textual representation of the molecule’s structure.Applications De Recherche Scientifique
Synthesis and Industrial Application : Liu Xian-hua (2010) conducted a study on the synthesis of 3-cyclobutylpropanoic acid, achieving a high yield of 83%. This process is noted for its concise procedure and suitability for industrial production (Liu Xian-hua, 2010).
Potential in Tumor Detection : Martarello et al. (2002) synthesized syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), evaluating its uptake in a rodent brain tumor model. The study demonstrated these compounds as promising candidates for imaging brain tumors (Martarello et al., 2002).
Electrocyclic Reactions Study : Niwayama et al. (1996) investigated the effects of substituents on the geometries and electrocyclic ring openings of cyclobutenes. This comprehensive study enhances the understanding of substituent effects on reaction rates and geometries (Niwayama et al., 1996).
Synthesis of Peptidotriazoles : Tornøe et al. (2002) reported on the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, a method compatible with solid-phase peptide synthesis (Tornøe et al., 2002).
Synthesis of Optically Active Analogues : Fritz-Langhals and Schu¨tz (1993) developed a simple synthesis for optically active 2-fluoropropanoic acid and its analogs with high enantiomeric purity, expanding the possibilities for chiral compounds in research (Fritz-Langhals & Schu¨tz, 1993).
Study of Amino Acid Decomposition and Inhibition : Liu et al. (2015) focused on 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), investigating its decomposition and its role as an inhibitor of ACC deaminase. This study provides insights into the reactivity of cyclopropyl functionalities (Liu et al., 2015).
Propriétés
IUPAC Name |
3-cyclobutyl-2-fluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c8-6(7(9)10)4-5-2-1-3-5/h5-6H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNHEWYHMNASJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutyl-2-fluoropropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



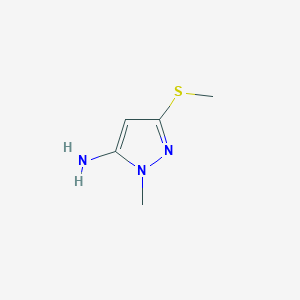
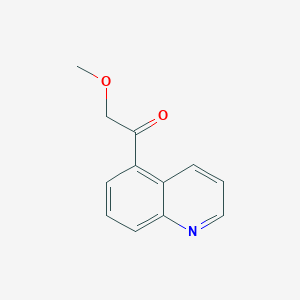
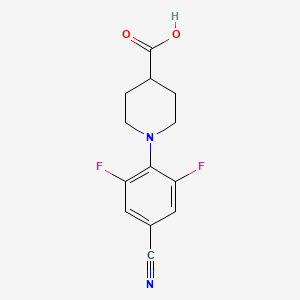
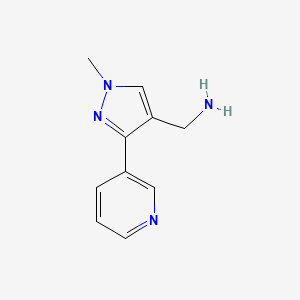
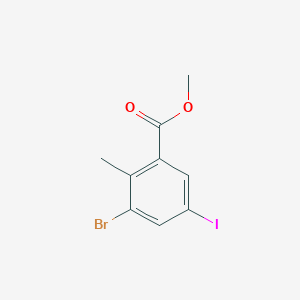
![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B1432491.png)
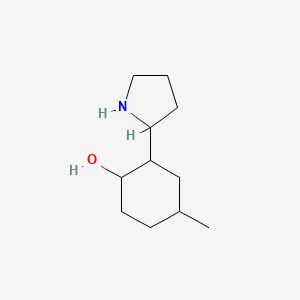
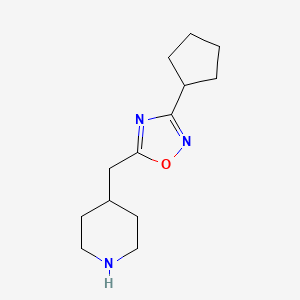
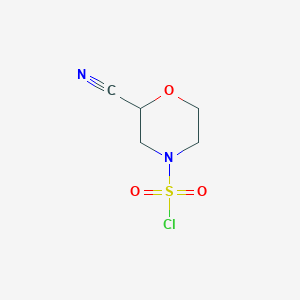
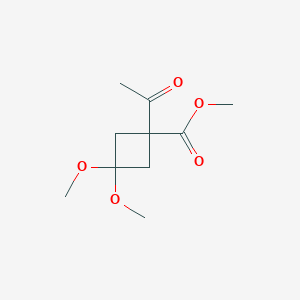
![[(6-Methoxypyridin-2-yl)methyl][(3-methyloxetan-3-yl)methyl]amine](/img/structure/B1432498.png)
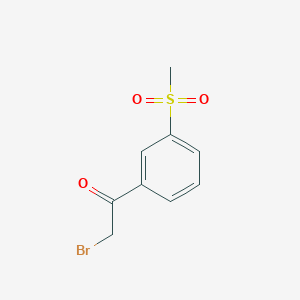
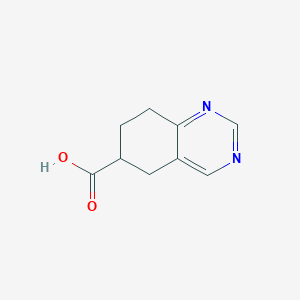
![N-[(1R)-1-phenylethyl]cyclobutanamine](/img/structure/B1432503.png)